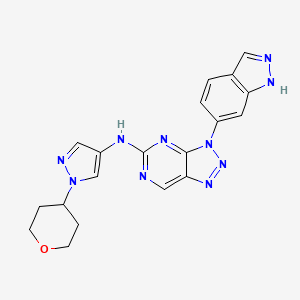
Gcn2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gcn2-IN-1 is an inhibitor of the general control nonderepressible 2 kinase (GCN2), a serine/threonine protein kinase involved in the integrated stress response . It also inhibits integrase phosphorylation . GCN2-IN-1 has been used in research for the treatment of cancer as a chemotherapeutic agent .
Molecular Structure Analysis
The molecular structure of Gcn2-IN-1 is complex. The formal name of Gcn2-IN-1 is 3-(1H-indazol-6-yl)-N-[1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine . The molecular formula is C19H18N10O, and the formula weight is 402.4 . The InChi Code is InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) .Chemical Reactions Analysis
GCN2-IN-1 is known to inhibit GCN2, a kinase that is activated by uncharged tRNAs . This inhibition can lead to resistance to certain kinase inhibitors, such as neratinib . Other FDA-approved inhibitors, such as erlotinib and sunitinib, also bind and activate GCN2 .Physical And Chemical Properties Analysis
Gcn2-IN-1 is a crystalline solid . It is soluble in DMSO . The SMILES notation for Gcn2-IN-1 is N1(C2=CC=C3C=NNC3=C2)N=NC4=CN=C(NC5=CN(C6CCOCC6)N=C5)N=C14 .科学的研究の応用
Immune System Regulation
Gcn2-IN-1: has been shown to affect the immune system significantly. GCN2 kinase activity is involved in controlling macrophage functional polarization and CD4+ T cell subset differentiation. By inhibiting GCN2, Gcn2-IN-1 can modulate these immune responses, which is vital for understanding and potentially treating immune-related diseases .
Stress Response
GCN2 senses various stressors, including amino acid, glucose, and purine starvation, as well as environmental stresses like UV irradiation and osmotic stress. Gcn2-IN-1 can help dissect the pathways activated by these stressors and understand how cells adapt to stress, which is crucial for developing strategies to enhance cellular resilience .
Nutrient Deprivation and Metabolism
The kinase activity of GCN2 is pivotal in the response to nutrient deprivation, particularly amino acids. Gcn2-IN-1 provides a tool to study the metabolic changes and adaptive responses in cells under nutrient-deprived conditions, which has implications for understanding metabolic disorders and developing nutritional therapies .
Cancer Research
GCN2 is activated in response to anticancer drugs that inhibit proteasomes or histone deacetylases. Gcn2-IN-1 can be used to investigate the role of GCN2 in cancer cell survival and resistance to chemotherapy, offering potential pathways for enhancing the efficacy of cancer treatments .
Neurodegenerative Diseases
GCN2 is implicated in the cellular stress response, which is a factor in neurodegenerative diseases. By inhibiting GCN2, Gcn2-IN-1 can help explore the mechanisms of protein homeostasis and stress signaling in neurons, providing insights into therapeutic targets for diseases like Alzheimer’s and Parkinson’s .
Ribosomal Stress Surveillance
Recent studies suggest that GCN1, essential for GCN2 activation, binds to disomes, indicating a role in co-translational quality control and stress response. Gcn2-IN-1 can aid in understanding how ribosome-mediated signaling is regulated, which is important for proteostasis during aging and in neurodegenerative diseases .
Pulmonary Vascular Disorders
Gcn2-IN-1 has been used to restore induction of the integrated stress response (ISR) in cells expressing mutant GCN2 proteins, as described for a patient with pulmonary veno-occlusive disease (PVOD). This highlights its potential application in studying and treating rare lung disorders .
Amino Acid Starvation Response
GCN2 is traditionally known for its role in the amino acid starvation response. Gcn2-IN-1 allows researchers to delineate the canonical and non-canonical pathways activated during amino acid deprivation, which has implications for understanding cell growth, proliferation, and survival .
作用機序
Target of Action
Gcn2-IN-1 is a potent inhibitor of the general control nonderepressible 2 kinase (GCN2) . GCN2 is a serine/threonine-protein kinase that senses amino acid deficiencies through binding to uncharged transfer RNA (tRNA) . It plays a key role in modulating amino acid metabolism in response to nutrient deprivation .
Mode of Action
Gcn2-IN-1 interacts with GCN2 by binding to its tRNA-binding site . The activation of GCN2 involves the GCN1–GCN20 complex binding to the ribosome at the A-site via S10, ejecting deacylated tRNA from the A-site rather than E-site of the ribosome, and transferring it to GCN2, thereby relieving its autoinhibition .
Biochemical Pathways
Upon activation, GCN2 promotes the phosphorylation of eIF2α, leading to a repression of general translation and the initiation of gene reprogramming to facilitate adaptation to nutrient stress . This process is part of the integrated stress response (ISR), which responds to both extrinsic (i.e., amino acid or oxygen deprivation) and intrinsic (i.e., protein misfolding and proteotoxicity) stresses .
Result of Action
The activation of GCN2 by Gcn2-IN-1 leads to significant molecular and cellular effects. It results in the lowering of protein synthesis, allowing cells to conserve energy and nutrients, and reprogram gene expression to ameliorate stress damage and restore protein homeostasis . It also induces the expression of ATF4 targets ASNS and PSAT1 .
Action Environment
Environmental factors such as nutrient availability, UV irradiation, and oxidative stress can influence the action of Gcn2-IN-1. Furthermore, the high concentrations of uncharged tRNAs that accumulate in starved cells favor binding to the HisRS-like domain and CTDs of GCN2, altering its conformation, relieving inhibitory interactions, and resulting in autophosphorylation of the activation loop of the enzyme, thereby ultimately activating GCN2 .
将来の方向性
The role of GCN2 in the immune system and various immune-related diseases has been studied extensively . A better understanding of GCN2’s functions and signaling pathways in the immune system under physiological, stressful, and pathological situations will be beneficial to the development of potential therapies for many immune-relevant diseases . Furthermore, the role of the integrated stress response (ISR) in modulating the response to inhibitors of oncogenic kinases has been highlighted , suggesting that GCN2-IN-1 could have potential applications in cancer therapy.
特性
IUPAC Name |
3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNFLNGJQOHNPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does GCN2 activity relate to Alzheimer's disease pathogenesis?
A1: Research suggests that GCN2, a protein kinase involved in the cellular response to amino acid starvation, may play a role in Alzheimer's disease (AD). One study found that inhibiting GCN2 could reduce the production of amyloid-beta (Aβ), a key protein implicated in AD pathology []. The study demonstrated that GCN2 activity is enhanced in cells with impaired autophagy, a cellular waste disposal process often dysfunctional in AD. This enhanced GCN2 activity leads to increased expression of Presenilin-1 (PS1), a component of the γ-secretase enzyme complex responsible for Aβ production []. These findings suggest that targeting GCN2 could be a potential therapeutic strategy for AD.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


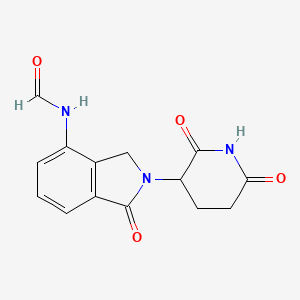
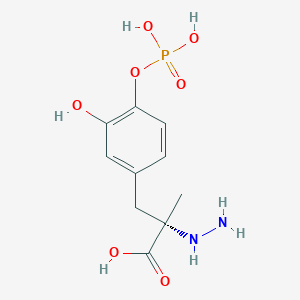





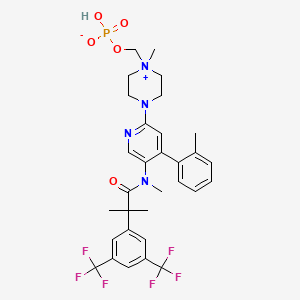

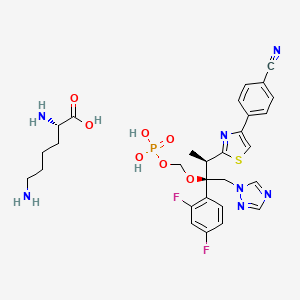

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)